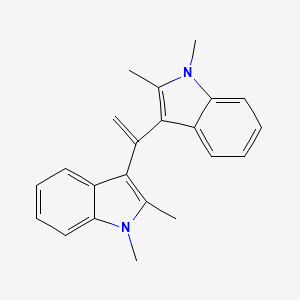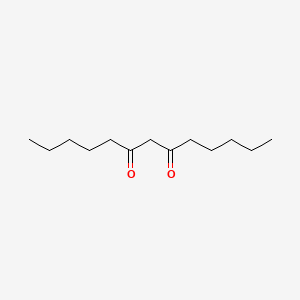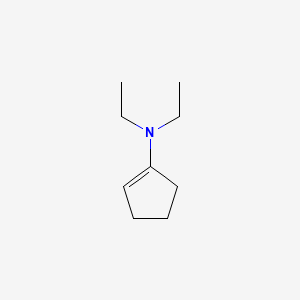
N,N-Diethylcyclopent-1-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylcyclopent-1-en-1-amine is an organic compound with the molecular formula C9H17N. It is characterized by a cyclopentene ring substituted with a diethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylcyclopent-1-en-1-amine typically involves the reaction of cyclopentanone with diethylamine. The process can be summarized as follows:
- The reaction is carried out under reflux conditions to ensure complete conversion.
- The product is then purified using standard techniques such as distillation or recrystallization .
Cyclopentanone: is reacted with in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylcyclopent-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
N,N-Diethylcyclopent-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diethylcyclopent-1-en-1-amine involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- N,N-Dimethylcyclopent-1-en-1-amine
- N,N-Diethylcyclohex-1-en-1-amine
- N,N-Diethylcyclopentane-1-amine
Comparison: N,N-Diethylcyclopent-1-en-1-amine is unique due to its specific ring structure and the presence of the diethylamino group. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
34969-48-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N,N-diethylcyclopenten-1-amine |
InChI |
InChI=1S/C9H17N/c1-3-10(4-2)9-7-5-6-8-9/h7H,3-6,8H2,1-2H3 |
InChI Key |
NOQSJCRGHHHDMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


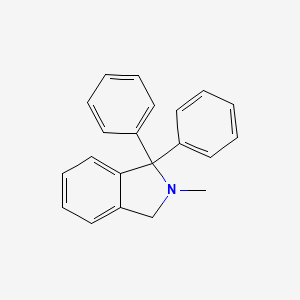
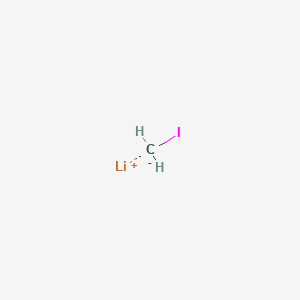
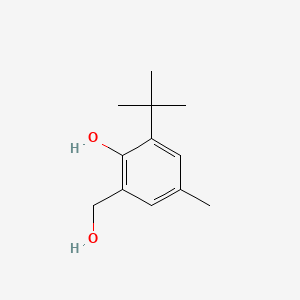

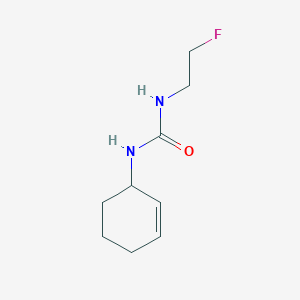
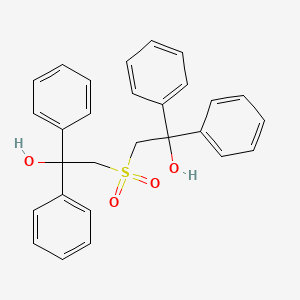
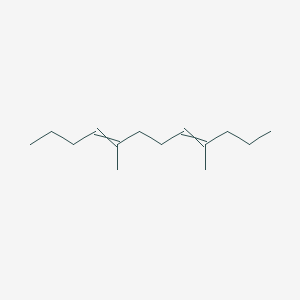
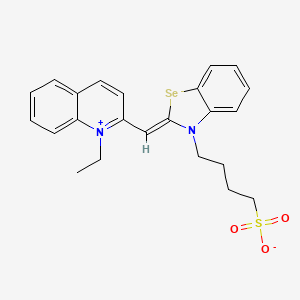
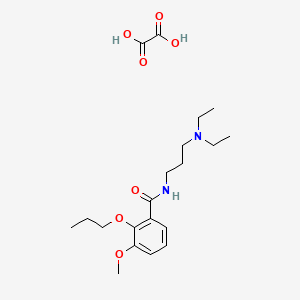
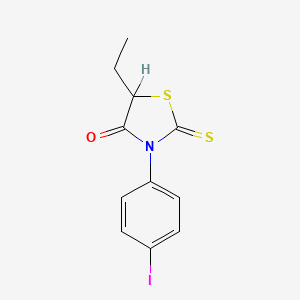
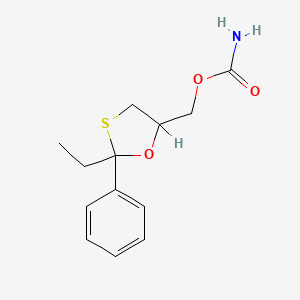
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
